molecular formula C6H3BrN2 B023229 6-Bromo-2-pyridinecarbonitrile CAS No. 122918-25-6

6-Bromo-2-pyridinecarbonitrile

Cat. No. B023229
M. Wt: 183.01 g/mol
InChI Key: HNEBPTAKURBYRM-UHFFFAOYSA-N
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Patent
US06946559B2

Procedure details

n-Butylmagnesium chloride (3.49 mmol) in 2.05M tetrahydrofuran solution (1.70 mL) was added to ice-cooled n-butyllithium (7.03 mmol) in 1.45M hexane (4.85 mL). The mixture was stirred at 0° C. for 15 minutes, and cooled to −10° C. to give a suspension. 2,6-Dibromopyridine (2.37 g, 10 mmol) in toluene (25 mL) was added to the suspension below −5° C. over a period of 10 minutes or more. The mixture was stirred at −10° C. for 3 hours, and p-toluenesulfonyl cyanide (2.48 g, 13.3 mmol) was added. After the mixture was stirred at 0° C. for 30 minutes, an aqueous solution (15 mL) of 1M acetic acid was added thereto. The reaction mixture was extracted twice with ethyl acetate (50 mL). The organic extracts combined were washed with an aqueous saturated solution (15 mL) of sodium chloride, dried over magnesium sulfate, and purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (10:1, v/v) to give the title compound (942 mg, about 51% yield) as orange powder.
Quantity
3.49 mmol
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
7.03 mmol
Type
reactant
Reaction Step Two
Quantity
4.85 mL
Type
solvent
Reaction Step Two
Quantity
2.37 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
2.48 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
51%

Identifiers

REACTION_CXSMILES
C([Mg]Cl)CCC.C([Li])CCC.Br[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[N:14]=1.C1(C)C=CC(S([C:29]#[N:30])(=O)=O)=CC=1>O1CCCC1.CCCCCC.C1(C)C=CC=CC=1.C(O)(=O)C>[Br:19][C:15]1[N:14]=[C:13]([C:29]#[N:30])[CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
3.49 mmol
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
1.7 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.03 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.85 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
2.37 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
2.48 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C#N)C
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10° C.
CUSTOM
Type
CUSTOM
Details
to give a suspension
STIRRING
Type
STIRRING
Details
The mixture was stirred at −10° C. for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
After the mixture was stirred at 0° C. for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted twice with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The organic extracts combined were washed with an aqueous saturated solution (15 mL) of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (10:1

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 942 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.